5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amino group linked to a but-3-yn-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and but-3-yn-2-amine.
Coupling Reaction: The amino group of but-3-yn-2-amine is coupled with the carboxylic acid group of pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine-2-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the but-3-yn-2-ylamino substitution.
But-3-yn-2-amine: Lacks the pyridine-2-carboxylic acid moiety.
Uniqueness
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the pyridine ring and the but-3-yn-2-ylamino group, which confer distinct chemical and biological properties
Biological Activity
5-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C10H10N2O2
- Molecular Weight: 190.20 g/mol
- IUPAC Name: 5-(but-3-yn-2-ylamino)pyridine-2-carboxylic acid
- Canonical SMILES: CC(C#C)NC1=CN=C(C=C1)C(=O)O
The compound features a pyridine ring with a carboxylic acid group and an amino group linked to a but-3-yn-2-yl chain, which contributes to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites, which may lead to therapeutic effects against certain diseases.
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the butynylamino group may enhance the compound's ability to penetrate bacterial membranes.
2. Anticancer Potential:
Studies have explored the anticancer properties of related compounds, suggesting that this compound could also exhibit cytotoxic effects against cancer cell lines. The specific pathways involved in this activity are still under investigation, but initial findings indicate potential interactions with cellular signaling pathways .
3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular functions, providing a basis for its use in drug development aimed at targeting metabolic diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on related pyridine derivatives demonstrated significant anticancer activity against various human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that this compound may similarly trigger apoptotic processes in malignant cells .
Case Study: Antimicrobial Efficacy
In vitro tests have shown that compounds structurally similar to this compound possess notable antimicrobial properties. These studies utilized minimum inhibitory concentration (MIC) assays to determine efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for further exploration in drug development .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(but-3-yn-2-ylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-3-7(2)12-8-4-5-9(10(13)14)11-6-8/h1,4-7,12H,2H3,(H,13,14) |
InChI Key |
GRZMDYHARBAUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=CN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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